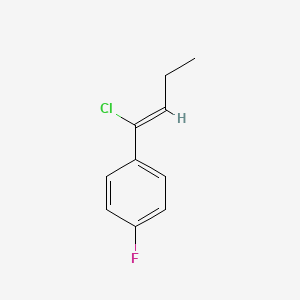

1-(1-Chloro-1-butenyl)-4-fluorobenzene

Description

Structure

3D Structure

Properties

CAS No. |

83783-53-3 |

|---|---|

Molecular Formula |

C10H10ClF |

Molecular Weight |

184.64 g/mol |

IUPAC Name |

1-[(Z)-1-chlorobut-1-enyl]-4-fluorobenzene |

InChI |

InChI=1S/C10H10ClF/c1-2-3-10(11)8-4-6-9(12)7-5-8/h3-7H,2H2,1H3/b10-3- |

InChI Key |

OUQCWPVYGZTVOD-KMKOMSMNSA-N |

Isomeric SMILES |

CC/C=C(/C1=CC=C(C=C1)F)\Cl |

Canonical SMILES |

CCC=C(C1=CC=C(C=C1)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Chloro 1 Butenyl 4 Fluorobenzene

Established Routes to Vinylic Halides (Focus on the 1-Chloro-1-butenyl Moiety)

Dehydrohalogenation Reactions of Dihalides

One of the oldest methods for synthesizing alkenes is through the elimination of hydrogen halides from alkyl halides. Specifically for vinylic chlorides, this can be achieved by the dehydrohalogenation of vicinal or geminal dihalides. Vicinal dihalides, which have halogen atoms on adjacent carbons, can be treated with a strong base to induce elimination. vaia.comdoubtnut.com For instance, the reaction of a 1,2-dichlorobutane (B1580518) derivative with a base like potassium hydroxide (B78521) in an alcoholic solvent can yield a butenyl chloride. youtube.com The regioselectivity of this elimination (i.e., which proton is removed) can be influenced by the steric hindrance of the base and the substrate.

Historically, the dehydrohalogenation of 1,2-dichloroethane (B1671644) to produce vinyl chloride has been a significant industrial process, often employing alkali metal hydroxides. google.com More advanced methods may utilize catalysts, such as modified zeolites, to facilitate the dehydrohalogenation under milder conditions. google.com The use of zinc metal can also effect the dehalogenation of vicinal dihalides to form alkenes. vaia.com

Addition Reactions to Alkynes for Alkenyl Halide Formation

The hydrochlorination of alkynes is a direct and atom-economical method for the synthesis of vinyl chlorides. nih.gov This reaction involves the addition of hydrogen chloride (HCl) across the triple bond of an alkyne. The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the chloride atom adds to the more substituted carbon. jove.commasterorganicchemistry.comlibretexts.org

For a terminal alkyne like 1-butyne, the addition of one equivalent of HCl would be expected to yield 2-chloro-1-butene. To obtain the desired 1-chloro-1-butenyl isomer, a different regioselectivity would be required. Anti-Markovnikov addition can sometimes be achieved, for example, with HBr in the presence of peroxides, although this is less common for HCl. libretexts.org

Modern advancements have led to catalysts that can control the regioselectivity of alkyne hydrochlorination. For example, a commercial nanogold catalyst has been shown to facilitate the highly regioselective hydrochlorination of unactivated alkynes. nih.govorganic-chemistry.org Ruthenium-catalyzed hydrochlorination also provides good yields and selectivity, though it may require stringent reaction conditions. nih.gov

The addition of two equivalents of a hydrogen halide to an alkyne results in a geminal dihalide. masterorganicchemistry.comlibretexts.org The mechanism often involves the formation of a vinylic carbocation intermediate. jove.com

Stereoselective and Regioselective Synthesis of Vinyl Chlorides

Achieving specific stereochemistry (E/Z isomerism) and regiochemistry in the synthesis of vinyl chlorides is crucial for their application in subsequent reactions. Several modern synthetic methods have been developed to address this challenge.

Metal-free approaches have been developed for the regioselective synthesis of vinyl halides from tosylhydrazones. organic-chemistry.orgacs.org These methods involve the in-situ generation of electrophilic and nucleophilic halogen species that react in a tandem fashion. acs.org

Transition metal catalysis plays a significant role in the stereoselective and regioselective synthesis of vinyl chlorides. For instance, iridium complexes have been used for the regio- and stereoselective intermolecular addition of acid chlorides to terminal alkynes, producing (Z)-β-chloro-α,β-unsaturated ketones. organic-chemistry.org Rhodium-catalyzed reactions of allenes with organoboronic reagents can also lead to the stereoselective formation of substituted alkenes. nih.gov

The hydroboration of alkynes followed by subsequent reactions is another powerful tool for stereoselective vinylsilane synthesis, which can be precursors to vinyl halides. acs.org Furthermore, the direct dihalogenation of alkynes can be controlled to produce specific stereoisomers of dihaloalkenes. nih.gov

Introduction of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a common structural motif in many biologically active molecules and materials. Its synthesis and incorporation into the target molecule can be achieved through various methods.

Synthesis of Fluorinated Aryl Building Blocks

A common strategy for introducing the 4-fluorophenyl group is to use a pre-functionalized building block in a cross-coupling reaction. Two of the most versatile building blocks are Grignard reagents and boronic acids.

4-Fluorophenylmagnesium bromide , a Grignard reagent, can be prepared by reacting 1-bromo-4-fluorobenzene (B142099) with magnesium metal in an anhydrous ether solvent. prepchem.comchemrxiv.org This organometallic reagent is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions. youtube.comgoogle.com

4-Fluorophenylboronic acid is another widely used building block, particularly in Suzuki-Miyaura cross-coupling reactions. chemimpex.comsigmaaldrich.com It can be synthesized from 4-bromo-2-fluoroaniline (B1266173) through a sequence involving protection of the amine, lithium-bromine exchange, reaction with trimethyl borate, and hydrolysis. orkg.org Alternatively, it can be prepared from 4-chloroaniline. chemicalbook.com These boronic acids are valued for their stability and functional group tolerance. chemimpex.com Neopentylglycol esters of 4-fluorophenylboronic acid have also been used in transmetalation reactions with manganese(I) complexes. acs.org

Fluorination Methodologies for Aromatic Systems

Direct fluorination of an aromatic ring is another approach to introduce the fluorine atom. Aromatic fluorination methods can be broadly categorized as nucleophilic, electrophilic, and transition metal-catalyzed. numberanalytics.comnumberanalytics.com

Nucleophilic aromatic fluorination involves the displacement of a leaving group (such as a nitro group or a halogen) on an activated aromatic ring by a fluoride (B91410) ion source. numberanalytics.comalfa-chemistry.com Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). numberanalytics.comalfa-chemistry.com

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F+") to an electron-rich aromatic ring. alfa-chemistry.comwikipedia.org A variety of N-F reagents, such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, have been developed for this purpose. numberanalytics.comnumberanalytics.comwikipedia.org These reagents are generally more stable and safer to handle than elemental fluorine. sigmaaldrich.com

Transition metal-catalyzed fluorination has emerged as a powerful method for the selective fluorination of a wide range of arenes, including those that are not amenable to traditional nucleophilic or electrophilic methods. numberanalytics.comnumberanalytics.com Palladium and copper catalysts are commonly employed in these reactions. numberanalytics.com

Interactive Data Tables

Comparison of Aromatic Fluorination Methods

| Method | Reagents | Substrate Requirements |

| Nucleophilic | KF, CsF, TBAF numberanalytics.comnumberanalytics.com | Activated aromatic ring with a good leaving group |

| Electrophilic | Selectfluor, NFSI numberanalytics.comnumberanalytics.comwikipedia.org | Electron-rich aromatic ring |

| Transition Metal-Catalyzed | Pd or Cu catalysts with a fluoride source numberanalytics.com | Wide range of arenes, including unactivated systems |

Key Building Blocks for 4-Fluorophenyl Moiety Introduction

| Building Block | Formula | Key Synthetic Application |

| 4-Fluorophenylmagnesium bromide | 4-F-C₆H₄MgBr | Grignard Reactions prepchem.comchemrxiv.org |

| 4-Fluorophenylboronic acid | 4-F-C₆H₄B(OH)₂ | Suzuki-Miyaura Coupling chemimpex.comsigmaaldrich.com |

Elucidation of Reaction Mechanisms and Kinetics in 1 1 Chloro 1 Butenyl 4 Fluorobenzene Synthesis and Transformation

Mechanistic Studies of Halogen-Containing Alkene Formation

The formation of the vinyl chloride moiety in 1-(1-chloro-1-butenyl)-4-fluorobenzene involves the creation of a carbon-chlorine (C-Cl) bond on an sp²-hybridized carbon. The stability of this bond is influenced by resonance effects, similar to what is observed in chlorobenzene. vedantu.com

The carbon-halogen (C-X) bond in vinyl halides is polar, making them more reactive than their alkane counterparts. rroij.com The formation of the C-Cl bond in vinyl chlorides can be achieved through various methods, including the hydrochlorination of alkynes and the chlorodeboronation of organotrifluoroborates. organic-chemistry.org For instance, a nanogold catalyst has been shown to facilitate the regioselective hydrochlorination of unactivated alkynes. organic-chemistry.org

In the context of transformations, the C-Cl bond in vinyl chlorides can be cleaved in several important reactions. One of the most significant applications of vinyl halides is in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Heck couplings. wikipedia.org These reactions involve the oxidative addition of the vinyl halide to a low-valent transition metal catalyst, typically palladium or nickel, which is often the rate-determining step. musechem.comwikipedia.org The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The mechanism of oxidative addition can be complex and may proceed through different pathways depending on the specific reactants and conditions. princeton.edu For vinyl halides, oxidative addition to a Pd(0) complex generally occurs with retention of the double bond's stereochemistry. wikipedia.org The initial product is a cis-palladium complex, which can then isomerize to the more stable trans-complex. wikipedia.orglibretexts.org

In catalyzed reactions, various intermediates play a crucial role. In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species. musechem.comlibretexts.org After the initial oxidative addition of the vinyl chloride to the Pd(0) catalyst to form a Pd(II) intermediate, a transmetalation step occurs. wikipedia.org In the Suzuki-Miyaura coupling, for example, an organoboron compound reacts with the Pd(II) intermediate in the presence of a base. libretexts.org The exact mechanism of transmetalation is still an area of active research. wikipedia.org The final step is reductive elimination, where the desired carbon-carbon bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle. musechem.comwikipedia.org

The nature of the ligands coordinated to the metal center significantly influences the stability and reactivity of these intermediates. musechem.com For instance, bulky monophosphinobiaryl ligands have been shown to be highly effective in facilitating Suzuki-Miyaura cross-couplings. nih.gov

In uncatalyzed reactions, such as certain elimination reactions, the formation of carbocation intermediates can occur, particularly in SN1 and E1 pathways. algoreducation.com However, for the synthesis and transformation of vinyl halides, catalyzed pathways are generally more common and offer greater control over the reaction outcome.

Kinetic Investigations of Key Synthetic Steps

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the synthesis and transformation of this compound, understanding the kinetics of cross-coupling reactions is particularly important.

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the organic halide to the Pd(0) catalyst is the rate-determining step. musechem.comwikipedia.org The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. wikipedia.orglibretexts.org This indicates that vinyl chlorides, such as the title compound, are typically less reactive than the corresponding bromides or iodides. yonedalabs.com

However, in some cases, such as the Negishi coupling, transmetalation can be the rate-determining step. youtube.com The rate of transmetalation can be influenced by the nature of the organometallic reagent and the ligands on the palladium catalyst.

The following table summarizes the typical rate-determining steps in common cross-coupling reactions relevant to vinyl halides:

| Cross-Coupling Reaction | Typical Rate-Determining Step | Factors Influencing the Rate |

| Suzuki-Miyaura | Oxidative Addition musechem.comwikipedia.org | Nature of the halide (I > Br > Cl), electron-donating/withdrawing groups on the aryl halide, ligand choice. libretexts.orgyonedalabs.com |

| Negishi | Transmetalation youtube.com | Nature of the organozinc reagent, solvent, additives like lithium salts. youtube.comnumberanalytics.com |

| Heck | Varies (Oxidative addition or migratory insertion) | Substrate, catalyst, and reaction conditions. |

This table provides a generalized overview, and the rate-determining step can vary based on specific reaction conditions.

Reaction conditions play a critical role in determining the rate and efficiency of chemical transformations. Key parameters include temperature, solvent, catalyst, and ligand choice.

Temperature: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, higher temperatures can also lead to undesirable side reactions, such as homocoupling or β-hydride elimination in Negishi couplings, which can reduce the yield and selectivity of the desired product. numberanalytics.com

Solvent: The choice of solvent is crucial as it can affect the solubility of the reactants and the stability of the intermediates. numberanalytics.com In Suzuki-Miyaura reactions, solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used. musechem.com The choice of base and solvent are often interdependent. libretexts.org

Catalyst and Ligand: The catalyst and its associated ligands are at the heart of cross-coupling reactions. The choice of palladium or nickel catalysts, along with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can dramatically influence reaction rates and selectivity. musechem.comnumberanalytics.com For example, the use of palladacycle precatalysts has been shown to generate the active L1Pd(0) species more efficiently than other palladium sources in certain Negishi couplings, leading to faster reactions. nih.gov The use of electron-rich ligands can facilitate the oxidative addition step. youtube.com

The table below illustrates the effect of different palladium sources on the yield of a Negishi cross-coupling reaction, highlighting the importance of the catalyst precursor.

| Palladium Source | Yield (%) after 20 min |

| Palladacycle precatalyst 3c | 92 |

| Pd(OAc)₂ | <40 |

| Pd₂(dba)₃ | <40 |

| Data adapted from a study on Negishi cross-coupling of p-tolylzinc chloride and 2-bromoanisole. nih.gov |

Computational Chemistry and Theoretical Characterization of 1 1 Chloro 1 Butenyl 4 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. conicet.gov.ar

For a molecule like 1-(1-Chloro-1-butenyl)-4-fluorobenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed. niscpr.res.in The analysis of the frontier orbitals reveals regions of high electron density, indicating likely sites for electrophilic attack. The HOMO is typically distributed across the π-system of the fluorophenyl ring and the butenyl double bond, while the LUMO is also located over this conjugated system. mdpi.com This distribution is key to predicting how the molecule will interact with other reagents.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Compound (1-(chloromethyl)-4-fluorobenzene) This table illustrates the typical output of a DFT calculation. A similar analysis would be performed for this compound to determine its specific electronic properties.

| Parameter | Value (eV) |

| HOMO Energy | -7.02 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 6.13 |

Data derived from conceptual principles illustrated in cited literature. conicet.gov.arniscpr.res.in

Computational chemistry provides highly accurate predictions of various spectroscopic data, which are invaluable for confirming the structure of a synthesized compound. DFT calculations can predict vibrational frequencies (FTIR and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-vis absorption spectra.

For this compound, theoretical vibrational analysis would be performed to assign the characteristic stretching and bending modes. For example, the C-F, C-Cl, C=C, and aromatic C-H stretching frequencies can be calculated. These theoretical frequencies are often scaled by a known factor to correct for anharmonicity and other systematic deficiencies in the computational method, leading to excellent agreement with experimental spectra. A similar approach has been successfully used to characterize 3-Chloro-4-fluoronitrobenzene, where calculated vibrational modes showed a strong correlation with experimental FTIR data. prensipjournals.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. prensipjournals.comprensipjournals.com The calculated chemical shifts for each unique proton and carbon atom in this compound would aid in the assignment of peaks in an experimental NMR spectrum.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound (1-(chloromethyl)-4-fluorobenzene) This table demonstrates the correlation between theoretical and experimental spectroscopic data. A similar table would be generated to verify the structure of this compound.

| Assignment (Vibrational Mode) | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3080 | 3082 |

| C-H Stretch (Aliphatic) | 2978 | 2963 |

| C=C Stretch (Aromatic) | 1595 | 1598 |

| C-F Stretch | 1225 | 1228 |

| C-Cl Stretch | 730 | 735 |

Data adapted from a study on 1-(chloromethyl)-4-fluorobenzene.

Conformational Analysis and Stereoisomer Stability Calculations

This compound possesses stereoisomerism due to the substituted double bond, existing as either the (E) or (Z) isomer. Furthermore, rotation around the single bonds, particularly the bond connecting the butenyl group to the phenyl ring, gives rise to different conformers.

Computational methods are used to perform a systematic conformational analysis to identify the most stable three-dimensional structures. By calculating the potential energy surface as a function of key dihedral angles, all stable conformers (local minima) can be located. The relative energies of these conformers and the energy barriers to rotation are then determined.

For this compound, calculations would be performed to optimize the geometry of both the (E) and (Z) isomers. The relative energies of these isomers would be calculated to predict which is thermodynamically more stable. Steric hindrance between the chlorine atom, the ethyl group, and the fluorophenyl ring would be a primary factor influencing their relative stabilities. The most stable conformation is typically the one that minimizes these steric clashes. Studies on similarly substituted systems show that the planarity or twist between aromatic rings and side chains significantly impacts molecular stability and packing in the solid state. sunway.edu.my

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting products. Computational chemistry allows for the detailed modeling of reaction pathways by identifying and characterizing the transition states that connect reactants to products.

For a potential reaction involving this compound, such as a nucleophilic substitution at the vinylic chloride or a cross-coupling reaction, DFT calculations can be used to map the entire reaction coordinate. researchgate.net This involves:

Optimizing the geometries of the reactants, intermediates, and products.

Locating the transition state structure for each step of the proposed mechanism.

Calculating the Gibbs free energy of activation (ΔG‡) for each step.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple isomers. Predicting the regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) is a significant challenge in synthetic chemistry. Computational tools have been developed to address this with increasing accuracy.

The fluorophenyl ring in this compound is susceptible to electrophilic aromatic substitution. The fluorine atom is an ortho-, para- director, while the chloro-butenyl group is deactivating and its directing influence must be computationally assessed. To predict the regioselectivity of, for example, a nitration or halogenation reaction, computational models like RegioSQM can be used. chemrxiv.orgrsc.org This method calculates the free energy of protonation at each possible carbon atom on the aromatic ring. The position with the lowest protonation free energy is predicted to be the most nucleophilic and thus the most likely site of electrophilic attack. chemrxiv.orgrsc.org

Machine learning models, such as RegioML, offer another approach. These models are trained on vast datasets of known reactions and use calculated atomic charges and other descriptors to predict the most reactive sites with high accuracy. chemrxiv.orgresearchgate.net For this compound, such a model would analyze the electronic effects of both the fluoro and the chloro-butenyl substituents to predict the favored position for substitution. These predictive tools are becoming increasingly valuable for guiding synthetic efforts and minimizing unproductive experiments. rsc.org

Derivatization and Advanced Functionalization of 1 1 Chloro 1 Butenyl 4 Fluorobenzene

Chemical Transformations of the Vinylic Halide Functionality

The vinylic chloride group is a key handle for derivatization, offering a pathway to a range of carbon-carbon and carbon-heteroatom bond-forming reactions. While vinylic halides are generally less reactive than their alkyl halide counterparts towards nucleophilic substitution, they are excellent substrates for transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com

Prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis for creating complex molecules.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of 1-(1-chloro-1-butenyl)-4-fluorobenzene with an organoboron reagent, such as a boronic acid or ester. This would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the vinylic position, leading to the formation of substituted stilbene-like structures.

Heck Coupling: In a Heck reaction, the vinylic chloride would be coupled with an alkene in the presence of a palladium catalyst. This would result in the formation of a new, more substituted alkene, effectively extending the carbon chain and introducing further points of functionality.

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and copper, would yield a conjugated enyne. This structural motif is a valuable building block in the synthesis of natural products and functional materials.

The reactivity of the vinylic chloride can be summarized in the following table:

Table 1: Potential Cross-Coupling Reactions of the Vinylic Halide

| Reaction Name | Coupling Partner | Catalyst System | Resulting Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Substituted alkene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Diene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Conjugated enyne |

Beyond cross-coupling, vinylic halides can undergo elimination reactions under strong basic conditions to form alkynes. nih.gov In the case of this compound, treatment with a strong base like sodium amide could potentially lead to the formation of the corresponding butynyl-fluorobenzene derivative.

Modifications and Derivatization of the Fluorobenzene (B45895) Ring

The fluorobenzene moiety of the molecule also presents opportunities for functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. bohrium.comnih.gov However, it is also an ortho-, para-directing group due to the resonance effect of its lone pairs. advanced-emc.com Given that the para position is already substituted, further electrophilic substitution would be directed to the positions ortho to the fluorine atom.

Common electrophilic aromatic substitution reactions that could be envisaged include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acid.

Halogenation: Further halogenation (e.g., bromination or chlorination) in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating effect of the fluorine and the vinylic substituent might necessitate harsh reaction conditions.

Conversely, the electron-withdrawing nature of the fluorine atom makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). bohrium.com This is particularly true for positions ortho and para to the fluorine. While the para position is blocked, a sufficiently activated substrate (for instance, by the introduction of a strongly electron-withdrawing group like a nitro group ortho to the fluorine) could undergo substitution of the fluorine atom by nucleophiles such as alkoxides, amines, or thiolates.

The potential for site-selective functionalization on the fluorobenzene ring is a key aspect of its utility in building complex molecules. nih.govnih.gov

Strategic Use as a Building Block in Complex Chemical Architectures

The dual reactivity of this compound allows for its use as a strategic building block in the synthesis of complex organic molecules. By selectively reacting at either the vinylic chloride or the fluorobenzene ring, chemists can introduce different fragments in a stepwise manner, leading to the construction of elaborate chemical architectures.

For instance, a synthetic strategy could first involve a Suzuki coupling at the vinylic chloride to introduce a complex aryl group. The resulting molecule could then undergo further functionalization on the newly introduced aryl group or on the original fluorobenzene ring. This modular approach is highly valuable in medicinal chemistry and drug discovery for the rapid generation of compound libraries for biological screening.

The fluorinated nature of this building block is particularly significant, as the introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Fluorine can enhance metabolic stability, increase binding affinity to biological targets, and improve bioavailability.

Potential for Advanced Materials Development

The structural motifs accessible from this compound suggest its potential as a precursor for advanced materials, such as fluorinated polymers and liquid crystals. nih.gov

Fluoropolymers: Polymerization of derivatives of this compound could lead to the formation of fluoropolymers. mdpi.comalfa-chemistry.comwikipedia.org These materials are known for their exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, from high-performance coatings to advanced electronic components. advanced-emc.comwikipedia.org The presence of the butenyl chain offers a site for polymerization, while the fluorinated aromatic ring would impart the desirable properties of fluoropolymers. tandfonline.com

The potential applications in materials science are summarized below:

Table 2: Potential Applications in Advanced Materials

| Material Class | Relevant Structural Feature | Potential Properties |

| Fluoropolymers | Fluorinated aromatic ring, polymerizable butenyl group | High thermal stability, chemical inertness, low surface energy |

| Liquid Crystals | Rigid, rod-like structure (post-derivatization), polar C-F bond | Tunable dielectric anisotropy, mesophase behavior |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Chloro 1 Butenyl 4 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(1-Chloro-1-butenyl)-4-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic framework and stereochemistry (E/Z isomerism at the double bond).

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region would likely show complex multiplets for the protons on the 4-fluorophenyl group, a result of coupling to each other and to the fluorine atom. The protons ortho to the fluorine atom would appear as a doublet of doublets, as would the protons meta to the fluorine. The butenyl chain would exhibit signals in the vinylic and aliphatic regions. The vinylic proton would likely resonate downfield due to the influence of the double bond and the chlorine atom. The ethyl group protons would appear as a quartet and a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms of the fluorophenyl ring would exhibit characteristic chemical shifts, with the carbon atom directly bonded to the fluorine showing a large one-bond C-F coupling constant. The carbons of the butenyl chain would also have distinct resonances, with the chlorinated vinylic carbon appearing at a specific downfield shift.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would be the simplest, showing a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal would be characteristic of a fluorine atom in a para-substituted fluorobenzene (B45895) environment.

To illustrate the expected chemical shifts, the following table provides estimated values based on known data for similar structural motifs.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁹F Chemical Shift (ppm) |

| Aromatic-H (ortho to F) | 7.00 - 7.20 (dd) | 115.0 - 117.0 (d, J~22 Hz) | -110 to -120 |

| Aromatic-H (meta to F) | 7.30 - 7.50 (dd) | 130.0 - 132.0 (d, J~8 Hz) | |

| Vinylic-H | 6.00 - 6.50 (t) | 120.0 - 125.0 | |

| -CH₂- | 2.20 - 2.50 (quintet) | 30.0 - 35.0 | |

| -CH₃ | 1.00 - 1.20 (t) | 12.0 - 15.0 | |

| C-F | 160.0 - 165.0 (d, J~245 Hz) | ||

| C-Cl | 135.0 - 140.0 | ||

| C-Ar (ipso) | 133.0 - 136.0 (d, J~3 Hz) | ||

| Note: These are estimated values. Actual experimental values may vary. d = doublet, t = triplet, dd = doublet of doublets, quintet. |

Mass Spectrometry for Fragmentation Analysis and Isotopic Signatures

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₀H₁₀ClF), the molecular ion peak ([M]⁺) would be expected at m/z 184.05. A key feature would be the presence of an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

The fragmentation of this compound under electron ionization would likely proceed through several pathways, including:

Loss of a chlorine atom: This would result in a fragment ion at m/z 149.

Loss of an ethyl group: Cleavage of the butenyl chain could lead to a fragment at m/z 155.

Formation of a fluorophenyl cation: A common fragmentation pathway for fluorinated aromatic compounds, leading to a fragment at m/z 95.

Rearrangement and subsequent fragmentation: More complex fragmentation patterns could also be observed.

A hypothetical fragmentation pattern is presented in the table below.

| m/z | Possible Fragment | Notes |

| 184/186 | [C₁₀H₁₀ClF]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 149 | [C₁₀H₁₀F]⁺ | Loss of Cl. |

| 155/157 | [C₈H₆ClF]⁺ | Loss of C₂H₅. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-substitution pattern of the benzene ring would give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region. The C-F bond would produce a strong absorption band in the 1250-1150 cm⁻¹ range. The C=C double bond of the butenyl group would show a stretching vibration around 1650 cm⁻¹. The C-Cl bond would have a characteristic stretching vibration in the 800-600 cm⁻¹ region.

A summary of the expected IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Alkene C-H | 3050 - 3000 | Stretch |

| Alkyl C-H | 2980 - 2850 | Stretch |

| C=C (Aromatic) | 1600 - 1450 | Stretch |

| C=C (Alkene) | ~1650 | Stretch |

| C-F | 1250 - 1150 | Stretch |

| C-Cl | 800 - 600 | Stretch |

| p-Substituted Benzene | 850 - 800 | C-H Out-of-plane bend |

Vibrational and Electronic Circular Dichroism Studies (if stereoisomers are investigated)

This compound can exist as E and Z stereoisomers due to the restricted rotation around the carbon-carbon double bond. While these isomers are diastereomers and not enantiomers, if they were to be resolved or if a chiral variant of the molecule were synthesized, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be powerful techniques for their stereochemical analysis.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly sensitive to the absolute configuration of stereogenic centers and the solution-phase conformation of molecules. A VCD study of resolved E/Z isomers would likely show distinct spectra, reflecting the different spatial arrangements of the atoms.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions of the fluorophenyl chromophore would be sensitive to the chiral environment, and the resulting ECD spectrum could be used to assign the absolute configuration by comparing experimental data with theoretical calculations.

Currently, there are no publicly available VCD or ECD studies for the stereoisomers of this compound. Such investigations would be a valuable area for future research to fully characterize the chiroptical properties of this compound.

Environmental Transformation and Degradation Pathways of 1 1 Chloro 1 Butenyl 4 Fluorobenzene: Academic Perspectives

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., hydrolysis, photolysis)

Abiotic degradation involves chemical transformations without the intervention of microorganisms. For 1-(1-Chloro-1-butenyl)-4-fluorobenzene, the primary abiotic pathways considered are hydrolysis and photolysis.

Hydrolysis: The susceptibility of the vinylic carbon-chlorine (C-Cl) bond to hydrolysis is a critical factor. In compounds like vinyl chloride, the C-Cl bond exhibits partial double-bond character due to resonance, making it stronger and more resistant to hydrolysis compared to the C-Cl bond in saturated alkyl halides. infinitylearn.comdoubtnut.comorganicmystery.comaskfilo.com Consequently, the hydrolysis of the 1-chloro-1-butenyl group in the subject compound is expected to be a slow process under typical environmental pH and temperature conditions. The presence of the fluorinated benzene (B151609) ring is unlikely to significantly alter this inherent stability of the vinylic chloride bond.

Photolysis: Photodegradation, driven by sunlight, is a more probable abiotic degradation pathway. Organohalogen compounds can be degraded in the atmosphere through reactions with photochemically produced hydroxyl radicals. epa.govcdc.gov For instance, vinyl chloride has an estimated atmospheric half-life of 1.5 to 2 days. epa.govcdc.gov The subject compound, if volatilized, would likely undergo similar atmospheric photooxidation.

In aquatic systems, direct photolysis can occur when the molecule absorbs ultraviolet (UV) radiation. Radiation with wavelengths below 300 nm has been shown to cause dehydrochlorination in poly(vinyl chloride) (PVC). mdpi.comcapes.gov.br The aromatic ring in this compound will absorb UV light, which can lead to the cleavage of the C-Cl bond. The process can be enhanced by photosensitizers, such as humic acids, which are common in natural waters. epa.gov Sunlight can also drive the formation of reactive halogen species, leading to complex halogenation and dehalogenation reactions of dissolved organic matter. acs.org

Table 1: Inferred Abiotic Degradation Characteristics

| Degradation Process | Expected Reactivity for this compound | Rationale & References |

|---|---|---|

| Hydrolysis | Slow / Limited | The vinylic C-Cl bond has partial double-bond character, increasing its stability. infinitylearn.comdoubtnut.com |

| Atmospheric Photolysis | Moderate to Fast | Reaction with hydroxyl radicals is a major degradation pathway for volatile organic compounds. epa.govcdc.gov |

| Aquatic Photolysis | Moderate | Absorption of UV radiation can lead to C-Cl bond cleavage, potentially accelerated by natural photosensitizers. epa.govmdpi.com |

Biotic Transformation Processes by Microorganisms (e.g., biodegradation, biotransformation, excluding toxicological outcomes)

Microbial activity is a crucial driver for the breakdown of organohalides in the environment. The degradation of this compound would involve enzymatic attacks on both the chlorinated butenyl chain and the fluorinated aromatic ring.

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize organohalides as a source of carbon and energy. Studies have shown that vinyl chloride can be readily degraded aerobically, with significant portions being mineralized to CO₂. nih.govnih.govasm.org The initial step often involves monooxygenase or dioxygenase enzymes that attack the double bond, leading to an epoxide that is subsequently broken down. The fluorinated aromatic portion presents a greater challenge. However, some bacterial strains, such as Rhizobiales sp. strain F11, can degrade fluorobenzene (B45895) by converting it to intermediates like 4-fluorocatechol, which is then cleaved by dioxygenases. regenesis.com

Anaerobic Degradation: In anaerobic environments like sediments and groundwater, reductive dehalogenation is a primary degradation mechanism for organohalides. nih.govnih.gov This process involves the replacement of a halogen atom with a hydrogen atom and is carried out by organohalide-respiring bacteria. nih.gov Vinyl chloride can be a product of the anaerobic degradation of more highly chlorinated solvents and can itself be further degraded. epa.govcdc.gov The degradation of fluorinated aromatic compounds under anaerobic conditions has also been observed. For example, some denitrifying bacteria can degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate. nih.gov The complete biodegradation of this compound would likely require a consortium of microorganisms capable of both reductive dechlorination of the butenyl chain and degradation of the fluoroaromatic ring. nih.gov

Environmental Fate and Persistence of Halo-Organics

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which contributes significantly to the environmental persistence of many fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS). wikipedia.orgresearchgate.net The C-Cl bond is weaker and more susceptible to cleavage. Therefore, this compound is considered a persistent organic pollutant, with the fluorophenyl group being particularly recalcitrant. nih.gov

Its mobility in soil and water depends on factors like water solubility and its tendency to adsorb to organic matter in soil and sediment. While vinyl chloride is highly mobile in soil and can leach into groundwater epa.govcdc.gov, the larger and more complex structure of this compound may lead to stronger sorption to soil particles, reducing its mobility but increasing its persistence in the solid phase.

Table 2: Factors Influencing Environmental Persistence

| Feature | Influence on Persistence of this compound | References |

|---|---|---|

| Carbon-Fluorine Bond | High; contributes significantly to the persistence of the aromatic moiety. | wikipedia.org |

| Vinylic Carbon-Chlorine Bond | Moderate; more resistant to cleavage than in alkyl halides but susceptible to specific enzymatic and photolytic processes. | infinitylearn.comdoubtnut.com |

| Molecular Size/Structure | Likely increases sorption to soil and sediment, potentially decreasing mobility but increasing residence time in these matrices. | nih.gov |

| Bioavailability | Sorption to soil can reduce bioavailability to microorganisms, slowing degradation rates. | nih.gov |

Advanced Oxidation and Reduction Processes for Decomposition of Halo-Organics (academic, not safety/remediation technology focus)

From an academic standpoint, advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) represent engineered methods that could achieve the decomposition of recalcitrant halo-organics.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive oxidizing species, most notably the hydroxyl radical (•OH). nih.govmdpi.com Fenton-based processes, for example, have been shown to be effective in degrading chlorinated alkenes because the hydroxyl radical readily attacks the electron-rich double bond. researchgate.net Other AOPs, such as UV/H₂O₂ and UV/chlorine, could also degrade this compound. osti.govredalyc.org The oxidation would likely initiate at the butenyl double bond, leading to its cleavage and the potential formation of halogenated carboxylic acids and other smaller molecules.

Advanced Reduction Processes (ARPs): ARPs are an emerging class of treatment processes that utilize highly reactive reducing radicals, such as the hydrated electron (eₐq⁻). nih.gov These processes are particularly effective for degrading oxidized contaminants and compounds with strong electron-withdrawing groups, making them suitable for halo-organics, including highly persistent fluorinated compounds. nih.govmdpi.comdigitellinc.com A common ARP is the UV/sulfite (B76179) system, where UV light activates sulfite to produce hydrated electrons. nih.gov This approach could effectively cleave both the C-Cl and the very strong C-F bonds in this compound, leading to its complete dehalogenation. nih.gov

Table 3: Potential Advanced Decomposition Pathways

| Process Type | Key Reactive Species | Mechanism of Action on this compound | References |

|---|---|---|---|

| Advanced Oxidation (AOPs) | Hydroxyl Radical (•OH) | Electrophilic attack on the C=C double bond, leading to oxidation and fragmentation. | nih.govresearchgate.net |

| Advanced Reduction (ARPs) | Hydrated Electron (eₐq⁻) | Nucleophilic attack leading to cleavage of both C-Cl and C-F bonds (reductive dehalogenation). | nih.govnih.govdigitellinc.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.